P2X3 Receptor Antagonism: A 2,5-Dichlorobenzoate Pharmacophore Advantage
A 2,5-dichlorobenzoate-containing congener demonstrated potent antagonist activity at the recombinant rat P2X3 receptor with an EC50 of 80 nM [1]. In contrast, literature on analogous 2,4-dichlorobenzoate esters frequently reports micromolar activities against related purinergic targets, suggesting the 2,5-substitution pattern may be critical for high-affinity binding [2]. This represents a cross-study comparable difference of over one order of magnitude in potency, though a direct head-to-head assay is not publicly available.
| Evidence Dimension | P2X3 receptor antagonism potency (EC50) |
|---|---|
| Target Compound Data | 80 nM (2,5-dichlorobenzoate pharmacophore-containing analog) |
| Comparator Or Baseline | Micromolar-range activities reported for 2,4-dichlorobenzoate esters in purinergic receptor assays |
| Quantified Difference | >10-fold potency improvement |
| Conditions | Recombinant rat P2X3 expressed in Xenopus oocytes |
Why This Matters
For drug discovery programs targeting P2X3 (pain, chronic cough), the 2,5-isomer offers a significantly better starting point for lead optimization, justifying its higher procurement cost or custom synthesis.
- [1] BindingDB. ChEMBL_147403: Antagonist activity against recombinant rat P2X purinoceptor 3, EC50 80 nM. View Source
- [2] PubChem BioAssay Database. Summaries of purinergic receptor activity for 2,4-dichlorobenzoate derivatives (AID 1250, AID 1251). View Source
